molecular formula C6H6FNO B2822454 O-(2-fluorophenyl)hydroxylamine CAS No. 128080-07-9

O-(2-fluorophenyl)hydroxylamine

Cat. No.: B2822454
CAS No.: 128080-07-9
M. Wt: 127.118
InChI Key: RZDAMQLLWGWRNW-UHFFFAOYSA-N
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Description

O-(2-Fluorophenyl)hydroxylamine (CAS: 55418-27-4), also known as O-[(2-fluorophenyl)methyl]hydroxylamine, is a hydroxylamine derivative with a fluorinated aromatic substituent. Its molecular formula is C₇H₈FNO (MW: 141.14 g/mol). Key physicochemical properties include:

  • Boiling point: 238°C
  • Density: 1.176 g/cm³
  • logP: 1.916 (moderate lipophilicity)
  • Polar Surface Area (PSA): 32.26 Ų .

This compound is structurally characterized by a hydroxylamine group (-NHOH) attached to a 2-fluorobenzyl moiety. The fluorine atom at the ortho position introduces steric and electronic effects, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

O-(2-fluorophenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDAMQLLWGWRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)ON)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: One common method involves the reaction of 2-fluoronitrobenzene with hydroxylamine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to the hydroxylamine derivative.

    Alternative Methods: Another approach involves the nucleophilic substitution of 2-fluorobenzene with hydroxylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of O-(2-fluorophenyl)hydroxylamine may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(2-fluorophenyl)hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: NaOH, K2CO3, and various nucleophiles.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: O-(2-fluorophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which O-(2-fluorophenyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.

Comparison with Similar Compounds

O-((Ferrocenyl)(3-Fluorophenyl)methyl)hydroxylamine

  • Structure : Incorporates a ferrocenyl (metallocene) group instead of a phenyl ring.
  • Synthesis : Prepared via Gabriel methodology using N-hydroxyphthalimide and ferrocene derivatives .
  • Properties :
    • Melting point: 87–88°C
    • Bioactivity: Designed for pan-inhibition of enzymes in the kynurenine pathway (linked to cancer) .

O-(p-Nitrophenyl)-hydroxylamine and O-(p-Nitro-o-methylphenyl)-hydroxylamine

  • Structure : Nitro-substituted aromatic hydroxylamines.
  • Bioactivity : Tested in tobacco plants for effects on the Warburg effect (photosynthetic adaptation).
    • O-(p-Nitro-o-methylphenyl)-hydroxylamine showed stronger enhancement of the Warburg effect than O-(p-nitrophenyl)-hydroxylamine .
  • Key Difference : Methyl substitution at the ortho position increases steric bulk and electronic modulation, enhancing biological activity .

O-(2-Methoxyphenyl)hydroxylamine

  • Structure : Methoxy group at the ortho position (CAS: 1361233-90-0).
  • Properties: Molecular formula: C₇H₉NO₂ (MW: 139.15 g/mol) logP: Lower than O-(2-fluorophenyl)hydroxylamine due to the electron-donating methoxy group .
  • Key Difference : Methoxy improves solubility in polar solvents but reduces lipophilicity compared to fluorine substitution .

O-(2-Fluoroethyl)hydroxylamine Hydrochloride

  • Structure : Aliphatic fluorine substituent (CAS: 95068-26-1).
  • Properties :
    • Melting point: 161–163°C (hydrochloride salt)
    • Application: Used in synthetic chemistry due to enhanced aqueous solubility from the hydrochloride salt .
  • Key Difference : Aliphatic fluorine increases metabolic stability, whereas aromatic fluorine in this compound influences π-π stacking in biological systems .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Boiling Point (°C) logP Key Feature(s) Biological/Industrial Relevance Reference ID
This compound C₇H₈FNO 141.14 238 1.916 Ortho-fluorine enhances lipophilicity Enzyme inhibition, derivatization
O-((Ferrocenyl)(3-FP)methyl)HA* C₁₈H₁₈FFeNO 355.19 N/A N/A Ferrocenyl redox activity Pan-inhibition of kynurenine pathway
O-(p-Nitro-o-methylphenyl)-HA C₇H₈N₂O₃ 168.15 N/A N/A Steric/electronic modulation Warburg effect enhancement in plants
O-(2-Methoxyphenyl)hydroxylamine C₇H₉NO₂ 139.15 N/A ~1.2 Methoxy improves solubility Synthetic intermediates
O-(2-Fluoroethyl)HA hydrochloride C₂H₇ClFNO 139.54 N/A N/A Aliphatic fluorine; salt form Drug formulation

*FP: Fluorophenyl; HA: Hydroxylamine

Biological Activity

O-(2-fluorophenyl)hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8FNO and features a hydroxylamine functional group attached to a fluorinated phenyl ring. The presence of the fluorine atom is believed to enhance the compound's biological activity by increasing its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activities, particularly those involved in metabolic pathways and immune responses.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in immune regulation and cancer progression. Inhibition of IDO1 can lead to enhanced immune responses against tumors.
  • Cellular Pathways : this compound may also affect cellular signaling pathways, influencing processes such as apoptosis and proliferation in cancer cells.

Table 1: Biological Activity of this compound

Activity TypeTarget/PathwayEffectReference
Enzyme InhibitionIDO1Significant inhibition
Cellular ProliferationCancer Cell LinesReduced proliferation
Immune ModulationImmune CellsEnhanced immune response

Case Study 1: Anticancer Potential

In a study examining the anticancer effects of this compound, researchers found that it significantly inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to its ability to inhibit IDO1, leading to increased levels of tryptophan and enhanced T-cell activation in vitro.

Case Study 2: Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound revealed that the compound exhibits favorable absorption characteristics, with good oral bioavailability observed in animal models. Its metabolic stability was assessed using liver microsome studies, indicating that the compound is metabolized at a moderate rate, which is advantageous for maintaining therapeutic levels .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other hydroxylamines and fluorinated compounds.

Table 2: Comparison of Hydroxylamines

CompoundStructure TypeKey ActivityReference
This compoundHydroxylamine with FluorineIDO1 inhibition
O-[2-(4-fluorophenyl)ethyl]hydroxylamineHydroxylamine with Ethylene ChainEnzyme inhibition
O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamineBrominated HydroxylamineEnzyme modulation

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